molecular formula C11H14BrNO B1612392 4-(2-Bromophenoxy)piperidine CAS No. 916971-29-4

4-(2-Bromophenoxy)piperidine

Cat. No.: B1612392
CAS No.: 916971-29-4
M. Wt: 256.14 g/mol
InChI Key: UIMMTLBEKPSEGH-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxy)piperidine is an organic compound with the molecular formula C11H14BrNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromophenoxy group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenoxy)piperidine typically involves the reaction of 2-bromophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the ether linkage between the bromophenol and piperidine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromophenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

4-(2-Bromophenoxy)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various receptors and enzymes, modulating their activity. The piperidine ring can also influence the compound’s binding affinity and selectivity for its targets. These interactions can lead to changes in cellular signaling pathways, affecting physiological and biochemical processes .

Comparison with Similar Compounds

    4-(2-Chlorophenoxy)piperidine: Similar structure but with a chlorine atom instead of bromine.

    4-(2-Fluorophenoxy)piperidine: Contains a fluorine atom in place of bromine.

    4-(2-Methylphenoxy)piperidine: Features a methyl group instead of bromine.

Uniqueness: 4-(2-Bromophenoxy)piperidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity for certain receptors and enzymes .

Properties

IUPAC Name

4-(2-bromophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMMTLBEKPSEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587442
Record name 4-(2-Bromophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916971-29-4
Record name 4-(2-Bromophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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